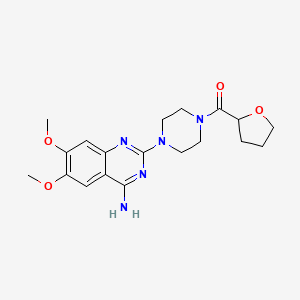
Terazosin
Cat. No. B1175042
Key on ui cas rn:
141269-45-6
InChI Key:
Attention: For research use only. Not for human or veterinary use.
Patent
US05504207
Procedure details


The hydrochloride salt of the dihydrate of the compound prepared as described above in Step 1 was prepared by slurrying 10 grams (0.026 mol) of the above-prepared 1-(4-amino-6,7-dimethoxy-2-quinazolinyl)-4-(2-tetrahydrofuroyl)-piperazine in 150 ml of 190 proof Formula 3A alcohol, heating the slurry to about 35° C., adding 2.5 ml of concentrated aqueous hydrochloric acid, and heating the mixture to about 70° C. The reaction mixture was carbon treated, the carbon was filtered off and the filtrate was cooled overnight in an icebox. The product was then filtered off and dried at 60° C. to obtain 8.3 grams (0.018 tool, 69%) of the desired product.
[Compound]
Name
hydrochloride salt
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One

[Compound]
Name
dihydrate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One

Quantity
10 g
Type
reactant
Reaction Step Two

[Compound]
Name
Formula 3A
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

[Compound]
Name
alcohol
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four


[Compound]
Name
190
Quantity
150 mL
Type
solvent
Reaction Step Six

Name
desired product
Identifiers


|
REACTION_CXSMILES
|
[NH2:1][C:2]1[C:11]2[C:6](=[CH:7][C:8]([O:14][CH3:15])=[C:9]([O:12][CH3:13])[CH:10]=2)[N:5]=[C:4]([N:16]2[CH2:21][CH2:20][N:19]([C:22]([CH:24]3[CH2:28][CH2:27][CH2:26][O:25]3)=[O:23])[CH2:18][CH2:17]2)[N:3]=1.[ClH:29]>>[OH2:12].[OH2:12].[ClH:29].[NH2:1][C:2]1[C:11]2[C:6](=[CH:7][C:8]([O:14][CH3:15])=[C:9]([O:12][CH3:13])[CH:10]=2)[N:5]=[C:4]([N:16]2[CH2:21][CH2:20][N:19]([C:22]([CH:24]3[CH2:28][CH2:27][CH2:26][O:25]3)=[O:23])[CH2:18][CH2:17]2)[N:3]=1 |f:2.3.4.5|
|
Inputs


Step One
[Compound]
|
Name
|
hydrochloride salt
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
|
[Compound]
|
Name
|
dihydrate
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
|
Step Two
|
Name
|
|
|
Quantity
|
10 g
|
|
Type
|
reactant
|
|
Smiles
|
NC1=NC(=NC2=CC(=C(C=C12)OC)OC)N1CCN(CC1)C(=O)C1OCCC1
|
Step Three
[Compound]
|
Name
|
Formula 3A
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
|
Step Four
[Compound]
|
Name
|
alcohol
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
|
Step Five
|
Name
|
|
|
Quantity
|
2.5 mL
|
|
Type
|
reactant
|
|
Smiles
|
Cl
|
Step Six
[Compound]
|
Name
|
190
|
|
Quantity
|
150 mL
|
|
Type
|
solvent
|
|
Smiles
|
|
Conditions


Temperature
|
Control Type
|
UNSPECIFIED
|
|
Setpoint
|
35 °C
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
was prepared
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
heating the mixture to about 70° C
|
ADDITION
|
Type
|
ADDITION
|
|
Details
|
treated
|
FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
the carbon was filtered off
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
the filtrate was cooled overnight in an icebox
|
|
Duration
|
8 (± 8) h
|
FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
The product was then filtered off
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
dried at 60° C.
|
Outcomes


Product
|
Name
|
desired product
|
|
Type
|
product
|
|
Smiles
|
O.O.Cl.NC1=NC(=NC2=CC(=C(C=C12)OC)OC)N1CCN(CC1)C(=O)C1OCCC1
|
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
